molecular formula C11H16ClN B15225427 (R)-1-(4-Chlorophenyl)pentan-1-amine

(R)-1-(4-Chlorophenyl)pentan-1-amine

Cat. No.: B15225427
M. Wt: 197.70 g/mol
InChI Key: KXDRTSOIVASYNC-LLVKDONJSA-N
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Description

®-1-(4-Chlorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines It features a pentane chain with an amine group at one end and a 4-chlorophenyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chlorophenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and a suitable amine precursor.

    Grignard Reaction: The 4-chlorobenzaldehyde undergoes a Grignard reaction with a Grignard reagent derived from pentyl magnesium bromide.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the desired amine.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chlorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Chlorophenyl)pentan-1-amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study the effects of amine-containing compounds on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.

Medicine

In medicine, derivatives of ®-1-(4-Chlorophenyl)pentan-1-amine may have potential therapeutic applications. They could be explored for their activity as central nervous system agents or other pharmacological effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of ®-1-(4-Chlorophenyl)pentan-1-amine depends on its specific application. In pharmacology, it may interact with receptors or enzymes in the body, leading to various biological effects. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Fluorophenyl)pentan-1-amine: Similar structure with a fluorine atom instead of chlorine.

    ®-1-(4-Bromophenyl)pentan-1-amine: Similar structure with a bromine atom instead of chlorine.

    ®-1-(4-Methylphenyl)pentan-1-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

®-1-(4-Chlorophenyl)pentan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1R)-1-(4-chlorophenyl)pentan-1-amine

InChI

InChI=1S/C11H16ClN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

KXDRTSOIVASYNC-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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